Cas no 651048-19-0 (1,2-Benzenediamine, N,N''-(iminodi-4,1-phenylene)bis-)
651048-19-0 structure
Product Name:1,2-Benzenediamine, N,N''-(iminodi-4,1-phenylene)bis-
CAS No:651048-19-0
MF:C24H23N5
MW:381.472924470901
CID:407198
PubChem ID:71377120
Update Time:2025-04-19
1,2-Benzenediamine, N,N''-(iminodi-4,1-phenylene)bis- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediamine, N,N''-(iminodi-4,1-phenylene)bis-
- 2-N-[4-[4-(2-aminoanilino)anilino]phenyl]benzene-1,2-diamine
- N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)
- DTXSID30799778
- 651048-19-0
-
- Inchi: 1S/C24H23N5/c25-21-5-1-3-7-23(21)28-19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29-24-8-4-2-6-22(24)26/h1-16,27-29H,25-26H2
- InChI Key: QUJQNGRJCXHQEY-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)NC1C=CC=CC=1N)C1C=CC(=CC=1)NC1C=CC=CC=1N
Computed Properties
- Exact Mass: 381.19559
- Monoisotopic Mass: 381.19534575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- PSA: 88.13
1,2-Benzenediamine, N,N''-(iminodi-4,1-phenylene)bis- Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
651048-19-0 (1,2-Benzenediamine, N,N''-(iminodi-4,1-phenylene)bis-) Related Products
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